molecular formula C46H71N21O6 B612443 206350-79-0 CAS No. 206350-79-0

206350-79-0

Cat. No. B612443
M. Wt: 1014.2
InChI Key: MGQHBRDQUJRCLN-UJARKJSPSA-N
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Description

The compound with CAS number 206350-79-0, also known as L-R or L-R4W2, is a vanilloid TRPV1 (VR1) receptor antagonist peptide . It has been synthesized from the combination of two different chemicals, a small molecule and a peptide. The compound has shown potential applications in both in vivo and in vitro studies.


Molecular Structure Analysis

The molecular formula of this compound is C46H71N21O6 . Its molecular weight is 1014.2 . The sequence of this peptide is RRRRWW-NH2 .


Physical And Chemical Properties Analysis

The compound is a white lyophilized solid . It is soluble in water . Its molecular weight is 1014.19 .

Scientific Research Applications

1. PET in Drug Research and Development

Positron Emission Tomography (PET) is increasingly used to examine drugs' behavioral, therapeutic, and toxic properties. It assesses pharmacokinetic and pharmacodynamic events directly in humans and animals, significantly contributing to drug development and understanding molecular drug action mechanisms (Fowler et al., 1999).

2. Safety Evaluation in Human Use

Animal toxicology experiments are extended to evaluate chemical hazards and predict safety in human use. Large safety factors, like 1:5000 of the lowest-effect dose level for cancer, are recommended when the material use is considered important, guided by informed scientific judgment (Weil, 1972).

3. Drug-Side Effect Association

Innovative computational approaches, such as the Centered Kernel Alignment-based Multiple Kernel Learning (CKA-MKL) algorithm, are used to predict drug-side effect associations, enhancing the efficiency and accuracy of identifying such associations (Ding et al., 2019).

4. Limitations of Animal Studies

Animal models are often poor predictors of drug safety in humans, leading to reconsiderations of their scientific merit in pharmaceutical development. This realization prompts discussions about alternative research methods (Norman, 2019).

5. Endocrine-Disrupting Chemicals

Research on endocrine-disrupting chemicals (EDCs) has revealed how these substances affect health and disease, especially during development. Understanding EDCs' molecular and epigenetic mechanisms is crucial in translating findings to human health (Gore et al., 2015).

6. Polypharmacology in Drug Discovery

Polypharmacology, where drug molecules interact with multiple targets, presents challenges and opportunities in drug development. It is crucial for designing effective and less toxic therapeutic agents (Reddy & Zhang, 2013).

properties

CAS RN

206350-79-0

Product Name

206350-79-0

Molecular Formula

C46H71N21O6

Molecular Weight

1014.2

InChI

InChI=1S/C46H71N21O6/c47-29(11-5-17-57-43(49)50)38(69)63-32(14-6-18-58-44(51)52)39(70)64-33(15-7-19-59-45(53)54)40(71)65-34(16-8-20-60-46(55)56)41(72)67-36(22-26-24-62-31-13-4-2-10-28(26)31)42(73)66-35(37(48)68)21-25-23-61-30-12-3-1-9-27(25)30/h1-4,9-10,12-13,23-24,29,32-36,61-62H,5-8,11,14-22,47H2,(H2,48,68)(H,63,69)(H,64,70)(H,65,71)(H,66,73)(H,67,72)(H4,49,50,57)(H4,51,52,58)(H4,53,54,59)(H4,55,56,60)/t29-,32-,33-,34-,35-,36-/m0/s1

InChI Key

MGQHBRDQUJRCLN-UJARKJSPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

Appearance

White lyophilised solid

boiling_point

N/A

melting_point

N/A

Purity

>98 %

sequence

RRRRWW-NH2

solubility

Soluble in water

storage

-20°C

Origin of Product

United States

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